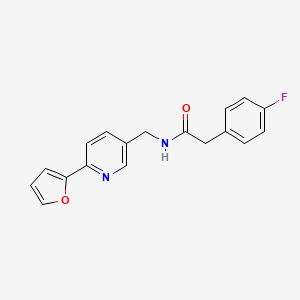
2-(4-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide, also known as FCPA, is a chemical compound that has gained significant attention in the field of scientific research. FCPA belongs to the class of N-substituted acetamides, which are known to possess a wide range of biological activities. FCPA has been found to exhibit potent activity against various biological targets, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Compounds structurally related to the one have been synthesized and tested for their anticancer activity, particularly against lung, breast, and CNS cancer cell lines. These compounds show promise at low concentrations, which could be foundational for further research into lung cancer treatments (Hammam et al., 2005).
Electrophilic Fluorinating Agents
Research on N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrates their utility as site-selective electrophilic fluorinating agents. These agents can fluorinate various substrates under mild conditions, showcasing their potential in synthetic chemistry applications (Banks et al., 1996).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, including those with structural similarities to the queried compound, have shown potent activity against protozoal infections. Their strong DNA affinities and in vitro and in vivo efficacy against Trypanosoma and Plasmodium species highlight their potential as antiprotozoal agents (Ismail et al., 2004).
Dual Inhibitors of PI3K/mTOR
Compounds such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been explored for their potential as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These inhibitors could play a crucial role in cancer therapy, given the pivotal roles of PI3K and mTOR in cellular growth and proliferation (Stec et al., 2011).
Monitoring Zn2+ Concentrations in Living Cells
The development of off–on fluorescence type chemosensors for Zn2+ showcases another application avenue for related compounds. These sensors can detect and quantify Zn2+ in biological and aqueous samples, essential for understanding the role of zinc in various biological processes (Park et al., 2015).
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies on benzothiazolinone acetamide analogs have combined spectroscopic analysis with ligand-protein interactions, highlighting their potential applications in drug development and solar energy conversion (Mary et al., 2020).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-6-3-13(4-7-15)10-18(22)21-12-14-5-8-16(20-11-14)17-2-1-9-23-17/h1-9,11H,10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQREKZHDWTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

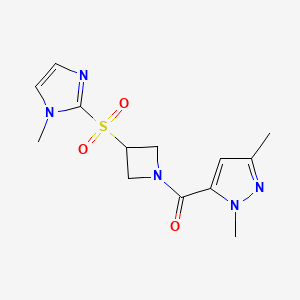

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide](/img/structure/B2737472.png)
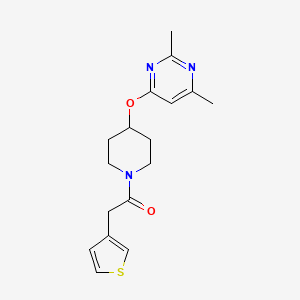
![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)
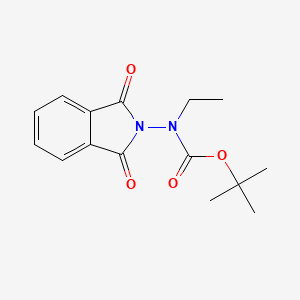
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2737478.png)


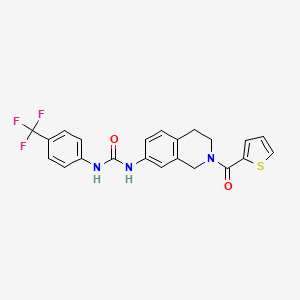
![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)

